

Technical Guide: Pharmacokinetics and Pharmacodynamics of ZY-444

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Compound of Interest

Compound Name: ZY-444

Cat. No.: B7688025

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This technical guide provides a comprehensive overview of the available preclinical data on **ZY-444**, a small molecule inhibitor of pyruvate carboxylase. The information is compiled from published research, focusing on the compound's mechanism of action, in vitro and in vivo effects, and the experimental protocols used for its evaluation.

Pharmacodynamics: How ZY-444 Affects Cancer Cells

The pharmacodynamic profile of **ZY-444** centers on its ability to selectively target cancer cell metabolism. **ZY-444** binds to and inactivates the catalytic activity of pyruvate carboxylase (PC), a crucial mitochondrial enzyme that facilitates the conversion of pyruvate to oxaloacetate, thereby replenishing the tricarboxylic acid (TCA) cycle.^{[1][2][3]} This inhibition of anaplerosis disrupts key signaling pathways that drive cancer progression.^{[1][2]}

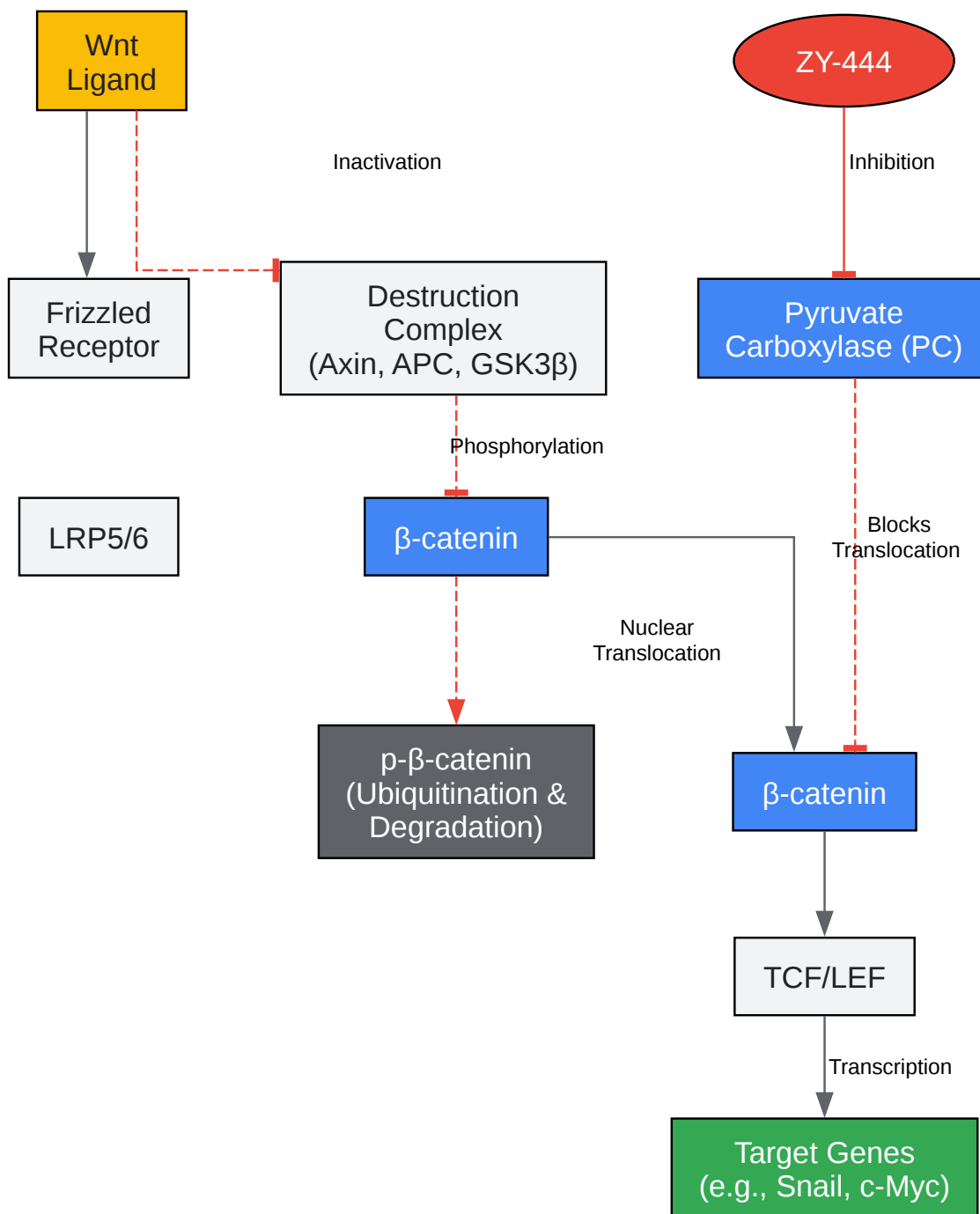
Mechanism of Action

The primary mechanism of action for **ZY-444** is the inhibition of Pyruvate Carboxylase (PC).^[1]^[2] This targeted disruption of a key metabolic enzyme leads to several downstream effects:

- **Suppression of the Wnt/ β -catenin/Snail Signaling Pathway:** PC inhibition by **ZY-444** prevents the nuclear translocation of β -catenin.^{[1][4]} This blockage disrupts the canonical Wnt

signaling cascade, which is critical for cancer cell proliferation, migration, and epithelial-mesenchymal transition (EMT).[\[1\]](#)[\[3\]](#)

- Inhibition of the MAPK/ERK Signaling Pathway: In certain cancer cell types, such as thyroid cancer cells, **ZY-444** has been shown to significantly inhibit the activation of the MAPK/ERK signaling pathway, reducing the expression of ERK1/2 and its phosphorylated form, p-ERK1/2.[\[4\]](#)[\[5\]](#)
- Reduction in Mitochondrial Respiration: By blocking a key enzyme in the TCA cycle, **ZY-444** dose-dependently decreases basal respiration, spare respiratory capacity, and subsequent ATP production in breast cancer cells.[\[1\]](#)[\[4\]](#)



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ZY-444 inhibits the Wnt/β-catenin pathway by blocking β-catenin's nuclear translocation.

In Vitro Efficacy

ZY-444 has demonstrated selective activity against various cancer cell lines while showing significantly less toxicity to normal cells.[\[1\]](#) Its effects include the inhibition of proliferation, migration, and invasion, as well as the induction of apoptosis.[\[4\]](#)

Cell Line	Cancer Type	Assay Type	Result	Reference
MDA-MB-231	Breast Cancer	Proliferation	Inhibition observed (0-10 μM, 48h)	[4]
4T1	Breast Cancer	Proliferation	Inhibition observed (0-10 μM, 48h)	[4]
DU145	Prostate Cancer	Proliferation	Inhibition observed (0-10 μM, 48h)	[4]
PC3	Prostate Cancer	Proliferation	Inhibition observed (0-10 μM, 48h)	[4]
MDA-MB-231, 4T1	Breast Cancer	Migration/Invasio n	Inhibition observed (0-10 μM, 48h)	[4]
TPC-1	Thyroid Cancer	Proliferation (IC50)	3.82 μM (48h), 3.34 μM (72h)	[4]
KTC-1	Thyroid Cancer	Proliferation (IC50)	3.79 μM (48h), 3.69 μM (72h)	[4]
MDA-MB-231, MCF7, 4T1	Breast Cancer	Apoptosis	Significant induction observed (0-20 μM, 24h)	[4]

Preclinical In Vivo Efficacy

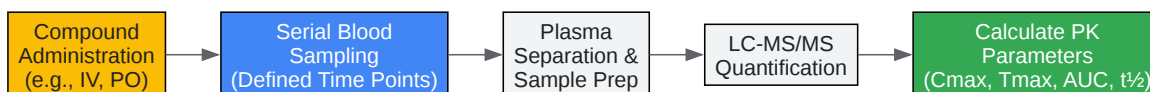
The anti-tumor effects of **ZY-444** have been evaluated in a spontaneous mouse model of breast cancer, demonstrating potent efficacy in reducing tumor growth and metastasis.[1]

Animal Model	Cancer Type	Treatment Protocol	Key Outcomes	Reference
Orthotopic 4T1 Mouse Model	Breast Cancer	5 mg/kg ZY-444	- Significantly reduced primary tumor burden, more potent than paclitaxel.- Lowered incidence of lung metastasis (25% vs. control).- No evident body weight loss observed.	[1]

Pharmacokinetics

Based on publicly available research, detailed quantitative pharmacokinetic (PK) data for **ZY-444**, including parameters such as C_{max}, T_{max}, AUC, bioavailability, and plasma half-life, have not been published. Preclinical research has focused primarily on the compound's pharmacodynamic effects and in vivo efficacy.[1][3][6]

A typical preclinical PK study in an animal model would follow the workflow illustrated below to determine these crucial parameters.



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